CAS 199678-18-7 molecular weight and exact mass
CAS 199678-18-7 molecular weight and exact mass
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of GSK5182 (CAS 877387-37-6)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and chemical biology, the precise characterization of a molecule is paramount. This guide provides a detailed technical overview of the molecular weight and exact mass of the selective Estrogen-Related Receptor Gamma (ERRγ) inverse agonist, GSK5182. While the query referenced CAS number 199678-18-7, extensive database searches indicate that the compound of interest is GSK5182, which is correctly identified by CAS Number 877387-37-6 .[1][2][3] This document will proceed with the characterization of GSK5182, clarifying the critical distinctions between molecular weight and exact mass and their implications in research and development.
Core Molecular Identifiers and Properties of GSK5182
GSK5182 is a potent and selective inverse agonist of ERRγ with an IC50 value of approximately 79 nM.[4] It demonstrates selectivity for ERRγ over other nuclear receptors like ERRα and Estrogen Receptor Alpha (ERα).[4] Its systematic name is (δZ)-δ-[methylene]benzenebutanol.
The fundamental physicochemical properties of GSK5182 are summarized in the table below.
| Property | Value | Source |
| CAS Number | 877387-37-6 | [1][3] |
| Molecular Formula | C₂₇H₃₁NO₃ | [2][3] |
| Molecular Weight | 417.54 g/mol | [3] |
| Exact Mass | 417.23040 u | Calculated |
Understanding Molecular Weight vs. Exact Mass
It is crucial for researchers to differentiate between molecular weight (also known as average molecular mass) and exact mass.
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Molecular Weight : This is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula. The atomic weights found on the periodic table are used for this calculation. This value is essential for gravimetric analysis and preparing solutions of a specific molarity.
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Exact Mass : This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is fundamental in mass spectrometry, where it allows for the high-precision determination of a compound's elemental composition.
The workflow for determining and applying these values in a research context is illustrated below.
Caption: Workflow from Molecular Formula to Experimental Validation.
Experimental Determination and Significance
Gravimetric Analysis and Solution Preparation
For routine laboratory work, such as preparing a stock solution of GSK5182, the molecular weight of 417.54 g/mol is used.[3]
Protocol for Preparing a 10 mM Stock Solution of GSK5182:
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Objective: To prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
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Materials:
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GSK5182 powder (MW = 417.54 g/mol )
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Anhydrous DMSO
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Calibrated analytical balance
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Appropriate volumetric flasks and pipettes
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Procedure:
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Weigh out 4.175 mg of GSK5182 powder using an analytical balance.
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Transfer the powder to a 1 mL volumetric flask.
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Add approximately 0.8 mL of DMSO to the flask.
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Gently warm and sonicate the mixture to ensure complete dissolution.[3]
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Once dissolved, allow the solution to return to room temperature.
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Add DMSO to the 1 mL mark.
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Cap the flask and invert several times to ensure homogeneity.
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Store the stock solution at -20°C or -80°C for long-term stability.
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High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for confirming the elemental composition of a molecule like GSK5182. The experimentally determined mass-to-charge ratio (m/z) is compared to the calculated exact mass.
Calculation of the Exact Mass of GSK5182 (C₂₇H₃₁NO₃):
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Carbon (C): 27 × 12.000000 = 324.000000 u
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Hydrogen (H): 31 × 1.007825 = 31.242575 u
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Nitrogen (N): 1 × 14.003074 = 14.003074 u
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Oxygen (O): 3 × 15.994915 = 47.984745 u
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Total Exact Mass: 417.230394 u
In a typical HRMS experiment, GSK5182 would be ionized (e.g., by electrospray ionization, ESI) to form the protonated molecule [M+H]⁺. The expected m/z for this ion would be 418.23767, which is the value that would be sought in the resulting spectrum.
Biological Context and Application
GSK5182's utility stems from its role as an inverse agonist of ERRγ, a constitutively active orphan nuclear receptor implicated in various physiological and pathological processes.[5] By inhibiting the transcriptional activity of ERRγ, GSK5182 has been shown to:
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Suppress hepatic gluconeogenesis, demonstrating anti-diabetic effects in mouse models.[4]
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Inhibit the proliferation of hepatocellular carcinoma cells by inducing cell cycle arrest.[6]
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Show potential as a therapeutic agent for osteoarthritis by inhibiting pro-inflammatory cytokine-induced catabolic factors in chondrocytes.[5][7]
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Inhibit osteoclast differentiation and promote apoptosis in osteoclasts, suggesting a role in treating bone resorption-related diseases.[8][9]
The precise molecular weight and exact mass are foundational to all these studies, ensuring accurate dosing in in-vitro and in-vivo experiments and confirming the identity of the compound being tested.
Caption: Mechanism of Action of GSK5182 via ERRγ Inhibition.
Conclusion
The accurate determination of molecular weight and exact mass is a non-negotiable cornerstone of chemical and pharmaceutical research. For GSK5182 (CAS 877387-37-6), the molecular weight of 417.54 g/mol is essential for accurate solution preparation, while its exact mass of 417.23040 u is critical for its unambiguous identification via high-resolution mass spectrometry. This technical guide underscores the importance of these parameters in ensuring the reliability and reproducibility of scientific investigations into the therapeutic potential of this significant research compound.
References
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Min, Y., et al. (2020). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. Pharmaceuticals (Basel, Switzerland), 13(12). [Link]
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Kim, H. J., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports, 54(5), 266–271. [Link]
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Kim, D. K., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. International Journal of Molecular Sciences, 23(24). [Link]
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ResearchGate. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. [Link]
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Park, Y. Y., et al. (2016). Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27. Oncotarget, 7(30), 47983–47994. [Link]
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Semantic Scholar. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. [Link]
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National Center for Biotechnology Information. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. [Link]
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